N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide
Description
N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide is a complex organic compound that features a bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes both a bicyclo[2.2.1]heptane core and an acetylsulfamoylphenyl group, contributes to its distinctive chemical properties and reactivity.
Properties
Molecular Formula |
C16H20N2O4S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C16H20N2O4S/c1-10(19)18-23(21,22)14-6-4-13(5-7-14)17-16(20)15-9-11-2-3-12(15)8-11/h4-7,11-12,15H,2-3,8-9H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
HOHXUPJXAPUKSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a [4+2] cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the bicyclic intermediate with an appropriate amine under suitable conditions.
Attachment of the Acetylsulfamoylphenyl Group: This step involves the acylation of the amine group with an acetylsulfamoyl chloride derivative, typically in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated purification systems to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s bicyclic structure allows it to fit into unique binding pockets, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
N,N′-diarylsquaramide derivatives: These compounds also feature a bicyclic core and are known for their biological activity.
Bicyclo[2.2.2]octane derivatives: These compounds have a similar bicyclic structure but differ in their chemical reactivity and applications.
Uniqueness
N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Biological Activity
N-[4-(Acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C14H16N2O3S
- Molecular Weight: 288.35 g/mol
- IUPAC Name: this compound
The compound features a bicyclic structure, which is significant for its biological activity, particularly in modulating interactions with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through:
- HDAC Inhibition: The compound has been identified as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression and has implications in cancer therapy and treatment of neurodegenerative diseases .
- Anti-inflammatory Properties: Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating autoimmune diseases .
- Anticancer Activity: The compound's ability to modulate cell cycle progression and induce apoptosis in cancer cells has been documented, showcasing its potential as an anticancer agent .
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
| Biological Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| HDAC Inhibition | 15 | HDAC1 | |
| Anti-inflammatory Activity | 20 | TNF-alpha | |
| Antiproliferative Activity | 12 | Cancer Cell Lines |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological contexts:
- Cancer Treatment Study:
- Autoimmune Disease Model:
- Neuroprotection Study:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
